
Fluorescein isothiocyanate isomer I
Overview
Description
Fluorescein isothiocyanate isomer I (FITC isomer I) is a fluorescent dye widely used in biochemical and biomedical applications for labeling proteins, antibodies, and other biomolecules. Its structure consists of a fluorescein backbone conjugated to an isothiocyanate (-N=C=S) functional group at the 5-position of the xanthene ring. This reactive group enables covalent bonding with primary amines (e.g., lysine residues in proteins), forming stable thiourea derivatives . Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorescein isothiocyanate is synthesized by reacting fluorescein with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions .
Industrial Production Methods
In industrial settings, fluorescein isothiocyanate is produced using large-scale reactors with precise control over temperature and pressure. The process involves the continuous addition of thiophosgene to a solution of fluorescein, followed by purification steps to isolate the desired product. The final product is often obtained as a mixture of isomers, which can be separated using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Fluorescein isothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group reacts with nucleophiles such as amines and thiols to form thiourea derivatives.
Oxidation and Reduction: While fluorescein isothiocyanate itself is relatively stable, its derivatives can undergo oxidation and reduction reactions depending on the functional groups attached.
Common Reagents and Conditions
Amines: React with fluorescein isothiocyanate to form stable thiourea bonds.
Thiols: Can also react with fluorescein isothiocyanate to form thiocarbamoyl derivatives.
Major Products Formed
The major products formed from the reactions of fluorescein isothiocyanate include thiourea and thiocarbamoyl derivatives, which are used in various biochemical assays and labeling techniques .
Scientific Research Applications
Fluorescein isothiocyanate is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Flow Cytometry: Used to label cells and analyze their properties using fluorescence-based techniques.
Immunofluorescence: Conjugated to antibodies to detect specific antigens in biological samples.
Microscopy: Used as a fluorescent dye in various microscopy techniques to visualize cellular structures.
Enzyme-Linked Immunosorbent Assay (ELISA): Utilized in ELISA to detect the presence of specific proteins or antibodies.
Mechanism of Action
Fluorescein isothiocyanate exerts its effects by binding to primary amine groups on proteins and other biomolecules. The isothiocyanate group reacts with the amine groups to form stable thiourea bonds. This binding allows fluorescein isothiocyanate to be used as a fluorescent label, enabling the visualization and quantification of biomolecules in various assays .
Comparison with Similar Compounds
Structural and Chemical Differences
FITC isomer I is distinct from other fluorescein derivatives due to the position of the isothiocyanate group and its stereochemical configuration:
Key Insight : FITC isomer I exhibits higher labeling efficiency than isomer II due to steric and electronic advantages at the 5-position .
Fluorescence and Spectroscopic Properties
The fluorescence characteristics of FITC isomer I differ significantly from related dyes:
Key Insight : FITC isomer I has superior quantum yield compared to isomer II and rhodamine derivatives, making it ideal for high-sensitivity detection .
Reactivity and Labeling Efficiency
The isothiocyanate group’s reactivity varies among isomers:
Key Insight : FITC isomer I achieves >90% conjugation efficiency under optimal conditions, whereas isomer II and mixtures require longer reaction times .
Biological Activity
Fluorescein isothiocyanate isomer I (FITC) is a fluorescent dye widely utilized in biological research due to its ability to label proteins and antibodies. This article explores the biological activity of FITC, highlighting its applications, mechanisms of action, and relevant case studies.
- Chemical Formula : C21H11NO5S
- Molecular Weight : 393.37 g/mol
- Excitation/Emission Wavelengths : 495 nm / 519 nm
FITC is characterized by its bright green fluorescence, which makes it an effective tool for various biological assays. The isothiocyanate group reacts with amino groups in proteins, facilitating the formation of stable conjugates.
Applications in Biological Research
FITC is employed in several key areas of biological research:
- Bioconjugation : FITC labels proteins and antibodies, enhancing visualization in fluorescence microscopy.
- Immunofluorescence : It enables the detection of specific antigens in cells or tissue sections, crucial for diagnostics and research in cell biology.
- Flow Cytometry : FITC tags cells for analysis based on fluorescence properties, vital in immunology and cancer research.
- Environmental Monitoring : It traces pollutants in water samples, aiding ecosystem health assessments .
Binding to Proteins
FITC binds to proteins through its isothiocyanate group, which reacts with amino terminal and primary amines. This reaction forms stable conjugates that retain their fluorescent properties. Studies have shown that FITC can significantly alter the fluorescence intensity of proteins upon binding, indicating successful labeling .
Sensitization Studies
FITC has been proposed as a contact sensitizer. In vitro studies demonstrated that FITC could induce sensitization responses, making it a candidate for further investigation in allergy research .
Case Study 1: Labeling of Fucoidan Sulfate
A study utilized FITC to label fucoidan sulfate, demonstrating its application in studying intestinal absorption mechanisms. The results indicated that the jejunum and ileum were primary absorption sites, with no inhibitory effects on Caco-2 cell proliferation observed at specific concentrations .
Case Study 2: Interaction with Insulin
Research explored the binding of FITC to insulin, revealing a significant decrease in protein fluorescence upon conjugation. This study highlighted the utility of FITC in understanding protein interactions and dynamics .
Data Table: Summary of Biological Activities
Application | Description |
---|---|
Bioconjugation | Labels proteins for enhanced visualization under fluorescence microscopy. |
Immunofluorescence | Detects specific antigens in cells or tissues for diagnostics. |
Flow Cytometry | Tags cells for analysis based on fluorescence properties. |
Environmental Studies | Traces pollutants or toxins in environmental samples. |
Sensitization Studies | Investigates potential contact sensitization effects on biological systems. |
Q & A
Basic Research Questions
Q. What is the optimal method for conjugating FITC isomer I to proteins?
FITC isomer I reacts with primary amines (e.g., lysine residues or N-termini) under alkaline conditions (pH 9.0–9.5). A typical protocol involves incubating the protein (1–2 mg/mL) with FITC isomer I (10–20 molar excess) in 0.1 M carbonate-bicarbonate buffer for 2 hours at 4°C. Unreacted FITC is removed via dialysis or gel filtration. Confirmation of conjugation can be done via UV-Vis spectroscopy (absorbance at 495 nm) or fluorescence emission at 518 nm .
Q. How should FITC isomer I be stored to maintain stability?
Store FITC isomer I desiccated at 2–8°C in the dark. The compound is hygroscopic and light-sensitive; exposure to moisture or light accelerates degradation. Solutions should be prepared fresh or aliquoted and stored at -20°C for short-term use (≤1 week) .
Q. What are the spectral properties of FITC isomer I, and how do they influence experimental design?
FITC isomer I exhibits excitation/emission maxima at 492 nm/518 nm (green fluorescence). These properties necessitate the use of filters compatible with blue (488 nm) excitation lasers and green emission detection (e.g., 530/30 nm bandpass) in fluorescence microscopy or flow cytometry. Spectral overlap with other fluorophores (e.g., PE) should be minimized in multiplex assays .
Q. What safety precautions are essential when handling FITC isomer I?
Use nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation of dust. Avoid skin contact, as FITC isomer I is a suspected sensitizer (H317, H334). Contaminated materials must be decontaminated with 70% ethanol before disposal .
Advanced Research Questions
Q. How does pH affect the fluorescence intensity of FITC isomer I, and how can this be controlled experimentally?
FITC fluorescence is pH-dependent due to protonation/deprotonation of its phenolic groups. Maximum intensity occurs at pH 7.5–8.5, with a 50% reduction at pH ≤6.0. To stabilize pH, use buffered solutions (e.g., PBS, pH 7.4) and avoid acidic fixation methods. For intracellular applications, calibrate measurements using pH-sensitive controls .
Q. What strategies minimize non-specific binding when using FITC isomer I in flow cytometry?
Pre-block cells with 1% BSA or 5% serum for 30 minutes. Titrate antibody-FITC conjugates to determine optimal concentrations. Include isotype controls and unlabeled samples to distinguish specific vs. background signals. For intracellular staining, permeabilization buffers must be validated to reduce artifact binding .
Q. How can researchers quantify the degree of labeling (DOL) for FITC isomer I-protein conjugates?
Calculate DOL using the formula:
where at 495 nm, and is the protein’s molar extinction coefficient. Correct for FITC’s contribution to absorbance at 280 nm using a factor of 0.35 .
Q. What are the implications of using FITC isomer I versus isomer II in protein labeling?
Isomer I has the isothiocyanate group at the 5-position of the benzene ring, while isomer II is at the 6-position. Isomer I is more commonly used due to its higher purity (>95%) and lower cost. However, spectral properties (ex/em) are nearly identical; selection depends on vendor-specific purity and batch consistency .
Methodological Notes
Properties
IUPAC Name |
3',6'-dihydroxy-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11NO5S/c23-12-2-5-16-18(8-12)26-19-9-13(24)3-6-17(19)21(16)15-4-1-11(22-10-28)7-14(15)20(25)27-21/h1-9,23-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMNJMPURVTYEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63469-13-6 (hydrochloride) | |
Record name | Fluorescein-5-isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80892440 | |
Record name | Fluorescein-5-isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80892440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange solid; [Merck Index] Orange powder; [Alfa Aesar MSDS] | |
Record name | Fluorescein-5-isothiocyanate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11270 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
3326-32-7 | |
Record name | Fluorescein 5-isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3326-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluorescein-5-isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-isothiocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fluorescein-5-isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80892440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-hydroxy-3-oxo-(3H)-xanthen-9-yl)-5-isothiocyanatobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.039 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | FLUORESCEIN 5-ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I223NX31W9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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